molecular formula C13H18ClN3O2 B1473588 2-(3-methoxyphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride CAS No. 1002337-97-4

2-(3-methoxyphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride

Cat. No. B1473588
M. Wt: 283.75 g/mol
InChI Key: WRTZGJYQZKTJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride (MPH) is a synthetic compound that has a variety of applications in the fields of biochemistry and physiology. It is a derivative of the imidazopyrazinone class of compounds, which are known for their ability to interact with proteins and other macromolecules in a manner that can modulate their activity. MPH has been used in a variety of scientific research applications, including in studies of enzyme and receptor kinetics, drug development, and cellular signaling.

Mechanism Of Action

2-(3-methoxyphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride is thought to act by binding to and modulating the activity of proteins and other macromolecules. It has been shown to interact with the calcium-dependent protease calpain and the serotonin 5-HT1A receptor, and it is thought to interact with other proteins and receptors in a similar manner.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(3-methoxyphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride are not yet fully understood. However, it has been shown to modulate the activity of proteins and receptors, and it has been shown to have an effect on cell signaling pathways. It is also thought to have an effect on the metabolism of drugs, and it has been shown to have an effect on the growth of cancer cells.

Advantages And Limitations For Lab Experiments

The main advantage of using 2-(3-methoxyphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride in laboratory experiments is its ability to interact with proteins and other macromolecules in a manner that can modulate their activity. This makes it a useful tool for studying the effects of drugs on cells, and for studying the effects of hormones and neurotransmitters on cells. However, 2-(3-methoxyphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride is not without its limitations. It is a synthetic compound, and as such, its effects may not be representative of the effects of natural compounds. Additionally, its effects may be difficult to predict, making it difficult to use in drug development.

Future Directions

The potential future directions for the use of 2-(3-methoxyphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride are numerous. It could be used to study the effects of drugs on cells, to study the effects of hormones and neurotransmitters on cells, and to study the effects of other compounds on cells. It could also be used to study the effects of drugs on proteins and receptors, and to study the effects of hormones and neurotransmitters on proteins and receptors. Additionally, 2-(3-methoxyphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride could be used to study the effects of drugs on the metabolism of other drugs, and to study the effects of hormones and neurotransmitters on the metabolism of other drugs. Finally, 2-(3-methoxyphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride could be used to study the effects of drugs on cancer cells, and to study the effects of hormones and neurotransmitters on cancer cells.

Scientific Research Applications

2-(3-methoxyphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride has been used in a variety of scientific research applications. It has been used to study the kinetics of enzymes, such as the calcium-dependent protease calpain, and receptors, such as the serotonin 5-HT1A receptor. It has also been used in drug development, as a tool to study the effects of drugs on cells, and in cellular signaling, to study the effects of hormones and neurotransmitters on cells.

properties

IUPAC Name

2-(3-methoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2.ClH/c1-18-12-4-2-3-10(7-12)16-9-11-8-14-5-6-15(11)13(16)17;/h2-4,7,11,14H,5-6,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTZGJYQZKTJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC3CNCCN3C2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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